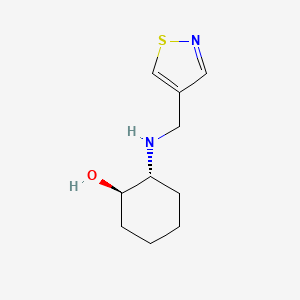![molecular formula C18H25N3O4 B7344223 (3S)-1-[[4-(butanoylamino)phenyl]methylcarbamoyl]piperidine-3-carboxylic acid](/img/structure/B7344223.png)
(3S)-1-[[4-(butanoylamino)phenyl]methylcarbamoyl]piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-1-[[4-(butanoylamino)phenyl]methylcarbamoyl]piperidine-3-carboxylic acid, also known as Boc-Lys(Boc)-Pip, is a compound that has been studied for its potential use in scientific research. It is a derivative of lysine, an essential amino acid, and has been synthesized using various methods.
科学的研究の応用
(3S)-1-[[4-(butanoylamino)phenyl]methylcarbamoyl]piperidine-3-carboxylic acid(Boc)-Pip has been used in scientific research for various purposes, including drug discovery, protein engineering, and peptide synthesis. It has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other diseases. This compound(Boc)-Pip has also been used as a building block for the synthesis of peptides and proteins.
作用機序
The mechanism of action of (3S)-1-[[4-(butanoylamino)phenyl]methylcarbamoyl]piperidine-3-carboxylic acid(Boc)-Pip is not fully understood. It is believed to interact with various proteins and enzymes in the body, leading to changes in their activity. This compound(Boc)-Pip has been shown to inhibit the activity of certain enzymes, such as proteases, and to modulate the activity of certain receptors, such as G protein-coupled receptors.
Biochemical and Physiological Effects:
This compound(Boc)-Pip has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases, and to modulate the activity of certain receptors, such as G protein-coupled receptors. This compound(Boc)-Pip has also been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
(3S)-1-[[4-(butanoylamino)phenyl]methylcarbamoyl]piperidine-3-carboxylic acid(Boc)-Pip has several advantages for lab experiments. It is easy to synthesize and purify, and it is stable under a wide range of conditions. This compound(Boc)-Pip also has a low toxicity, making it safe for use in lab experiments. However, this compound(Boc)-Pip has some limitations. It is relatively expensive compared to other peptides, and it may not be suitable for certain experiments due to its specific properties.
将来の方向性
There are several future directions for the study of (3S)-1-[[4-(butanoylamino)phenyl]methylcarbamoyl]piperidine-3-carboxylic acid(Boc)-Pip. One direction is the further exploration of its potential use in drug discovery and treatment of diseases. Another direction is the development of new synthesis methods for this compound(Boc)-Pip and its derivatives. Additionally, the study of the mechanism of action of this compound(Boc)-Pip and its interactions with proteins and enzymes could lead to new insights into cellular processes and disease mechanisms.
合成法
(3S)-1-[[4-(butanoylamino)phenyl]methylcarbamoyl]piperidine-3-carboxylic acid(Boc)-Pip can be synthesized using various methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. In solid-phase peptide synthesis, the amino acid is attached to a solid support, and the peptide chain is elongated by adding one amino acid at a time. In solution-phase peptide synthesis, the amino acid is dissolved in a solution, and the peptide chain is elongated by adding one amino acid at a time.
特性
IUPAC Name |
(3S)-1-[[4-(butanoylamino)phenyl]methylcarbamoyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-2-4-16(22)20-15-8-6-13(7-9-15)11-19-18(25)21-10-3-5-14(12-21)17(23)24/h6-9,14H,2-5,10-12H2,1H3,(H,19,25)(H,20,22)(H,23,24)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHWOZOVHGHRLM-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)CNC(=O)N2CCCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=CC=C(C=C1)CNC(=O)N2CCC[C@@H](C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]-1,8-naphthyridine](/img/structure/B7344144.png)
![4-(3-chlorophenyl)-6-[(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7344148.png)
![4-tert-butyl-2-chloro-6-[(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7344153.png)
![(1R,2R)-2-[4-(2-methoxypropylsulfonylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B7344169.png)
![4-oxo-4-[(3R)-3-phenoxypyrrolidin-1-yl]-2-phenylbutanoic acid](/img/structure/B7344190.png)
![(3S)-1-[[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]carbamoyl]piperidine-3-carboxylic acid](/img/structure/B7344193.png)
![N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-8-fluoro-7-methoxyquinazolin-4-amine](/img/structure/B7344201.png)
![(3S)-1-[[4-(methylsulfinylmethyl)phenyl]methylcarbamoyl]piperidine-3-carboxylic acid](/img/structure/B7344209.png)
![2-[ethyl-[1-[[(1R,2R)-2-phenylcyclopentyl]carbamoyl]piperidin-4-yl]amino]acetic acid](/img/structure/B7344217.png)

![4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]sulfonyl-3-fluorobenzonitrile](/img/structure/B7344228.png)
![tert-butyl 3-[5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazol-3-yl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate](/img/structure/B7344236.png)
![N'-[[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methyl]oxamide](/img/structure/B7344242.png)
![3-benzyl-3-[(3R)-3-fluoropyrrolidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B7344248.png)